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molecular formula C6H3ClN2 B120827 4-Chloro-3-cyanopyridine CAS No. 89284-61-7

4-Chloro-3-cyanopyridine

Cat. No. B120827
M. Wt: 138.55 g/mol
InChI Key: QBKPXDUZFDINDV-UHFFFAOYSA-N
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Patent
US07781591B2

Procedure details

Alternatively, as shown in Scheme 3 below, the bisdimethylaminemethylene intermediate iii obtained by reaction of 3-oxo-butyronitrile ii with DMF-DMA can be reacted with 3,4-dimethoxybenzylamine at reflux in a solvent such as toluene to give 1-(3,4-dimethoxybenzyl)-4-oxo-1,4-dihydro-pyridine-3-carbonitrile viii. Reaction of viii with excess LiCl in refluxing POCl3 results in removal of the dimethoxybenzyl group and conversion to the corresponding 4-chloro-nicotinonitrile v.
Name
viii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=C(C=CC=1OC)C[N:7]1[CH:12]=[CH:11][C:10](=O)[C:9]([C:14]#[N:15])=[CH:8]1.[Li+].[Cl-].O=P(Cl)(Cl)[Cl:25]>>[Cl:25][C:10]1[C:9]([C:14]#[N:15])=[CH:8][N:7]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
viii
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CN2C=C(C(C=C2)=O)C#N)C=CC1OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=NC=C1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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